

KUNG65: A Selective Probe for Investigating Grp94 Function

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Compound of Interest

Compound Name: KUNG65

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family, has emerged as a compelling therapeutic target in a range of diseases, including cancer, glaucoma, and inflammatory disorders.[1][2] Unlike other Hsp90 isoforms, Grp94 chaperones a specific subset of client proteins, many of which are integral to cell signaling, adhesion, and motility.[3] The development of isoform-selective inhibitors is crucial to dissecting the specific functions of Grp94 and for therapeutic applications, avoiding the toxicity associated with pan-Hsp90 inhibition.

KUNG65 is a second-generation, potent, and selective inhibitor of Grp94.[1] It was developed through structural modifications of earlier inhibitors to achieve improved affinity and selectivity. [1] **KUNG65** exhibits a binding affinity (Kd) of 0.54 μ M for Grp94 and demonstrates a 73-fold selectivity over the cytosolic isoform Hsp90 α . [1] This selectivity is attributed to the unique topography of the Grp94 ATP-binding pocket, which features a hydrophobic sub-pocket not present in other Hsp90 family members.[1] These characteristics make **KUNG65** an invaluable tool for elucidating the physiological and pathological roles of Grp94.

These application notes provide a comprehensive guide for utilizing **KUNG65** in the study of Grp94 function. Included are quantitative data on **KUNG65** and its analogs, detailed protocols

for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

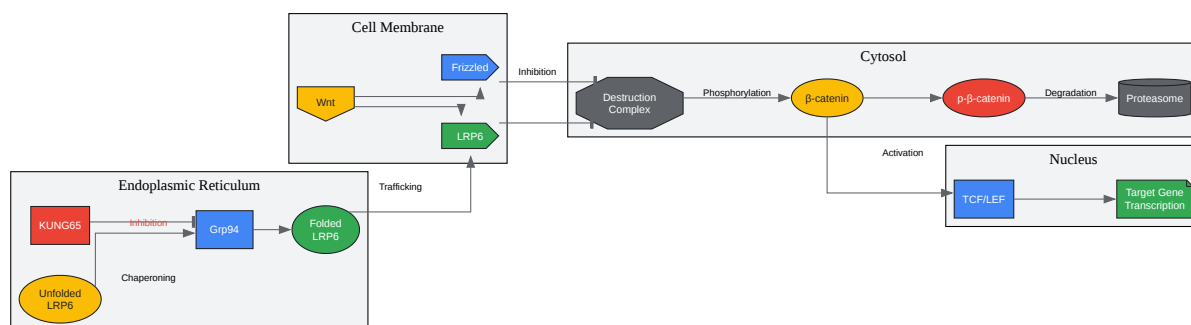
Quantitative Data

The binding affinities of **KUNG65** and a series of its benzamide analogs for Grp94 and Hsp90α have been determined using a fluorescence polarization assay. The data, summarized in the table below, highlight the structure-activity relationships that govern both potency and selectivity.

Compound	Grp94 Kd (μM)[1]	Hsp90α Kd (μM)[1]	Selectivity (Hsp90α/Grp94)[1]
KUNG65 (3)	0.54	39.4	73
Analog 21	0.75	1.9	2.5
Analog 22	0.76	2.2	2.9
Analog 23	0.48	0.48	1
Analog 24	0.89	0.89	1
Analog 25	8.27	>100	>12
Analog 26	0.12	0.27	2.25

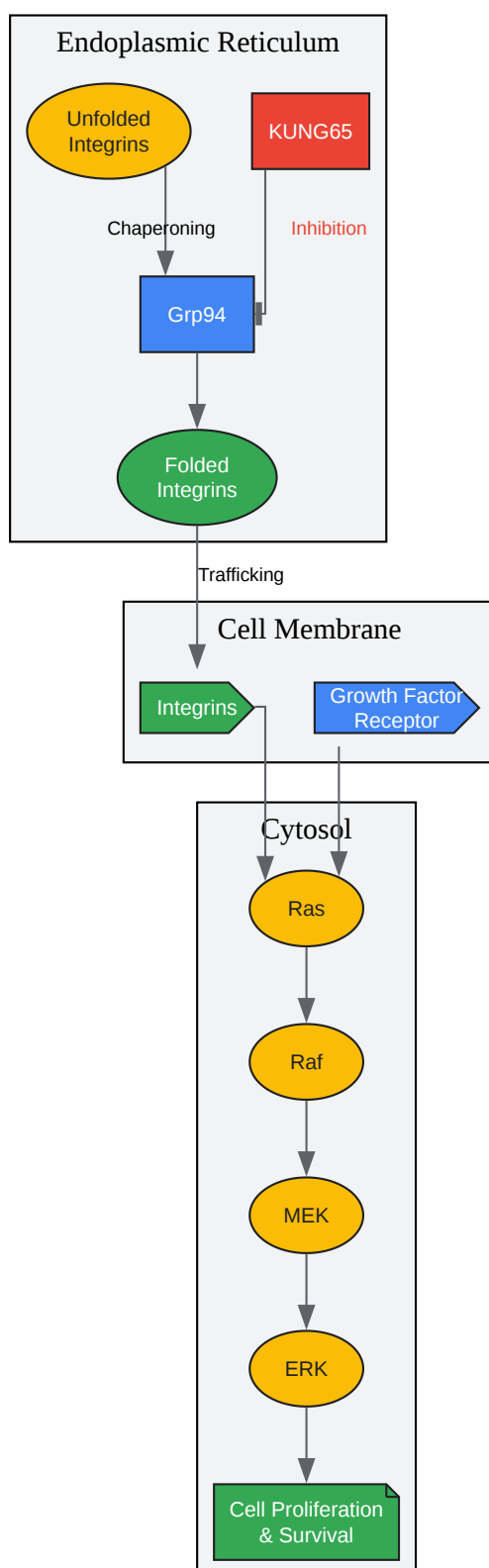
Signaling Pathways and Experimental Workflows

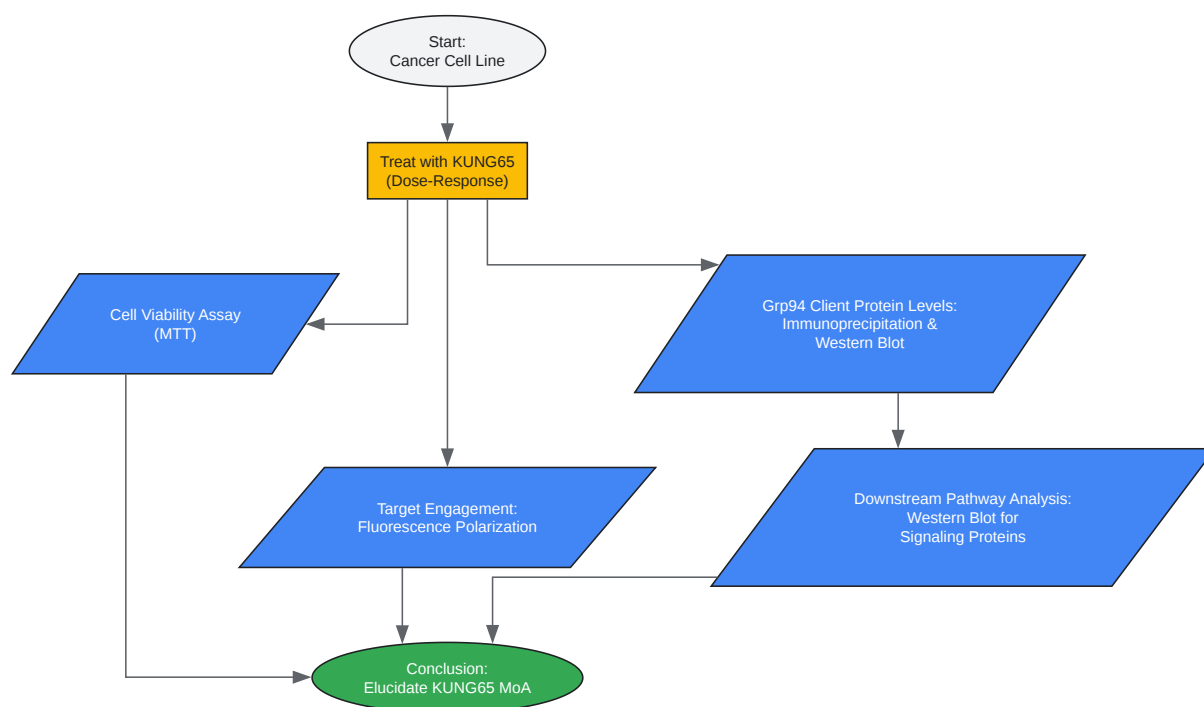
The inhibition of Grp94 by **KUNG65** can be used to probe various cellular signaling pathways where Grp94 client proteins play a critical role. Below are diagrams illustrating key pathways and a general experimental workflow for studying the effects of **KUNG65**.



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Caption: **KUNG65** inhibits Grp94, disrupting LRP6 folding and Wnt signaling.





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References

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- 2. Investigation of the site 2 pocket of Grp94 with KUNG65 benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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